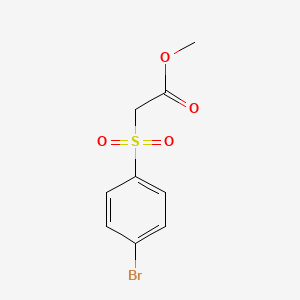

Methyl 2-(4-bromobenzenesulfonyl)acetate

CAS No.: 50397-65-4

Cat. No.: VC8121990

Molecular Formula: C9H9BrO4S

Molecular Weight: 293.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50397-65-4 |

|---|---|

| Molecular Formula | C9H9BrO4S |

| Molecular Weight | 293.14 g/mol |

| IUPAC Name | methyl 2-(4-bromophenyl)sulfonylacetate |

| Standard InChI | InChI=1S/C9H9BrO4S/c1-14-9(11)6-15(12,13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |

| Standard InChI Key | CNEVNTZDQZVZGP-UHFFFAOYSA-N |

| SMILES | COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br |

| Canonical SMILES | COC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 293.14 g/mol | Moldb |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in DMSO, THF | Patent |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of 4-bromobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The process occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate . A representative procedure involves:

-

Dissolving 4-bromobenzenesulfonyl chloride in methylene chloride.

-

Adding methyl acetate and triethylamine dropwise at 0–5°C.

-

Stirring for 12–24 hours at room temperature.

-

Washing the organic layer with saturated sodium bicarbonate and brine.

-

Drying over magnesium sulfate and concentrating under reduced pressure .

Industrial-Scale Production

Industrial methods utilize continuous flow reactors to optimize yield and purity. For example, a patent by describes scaling this reaction using toluene as a solvent and diisopropylethylamine as the base, achieving yields exceeding 85%. Key advantages include reduced reaction times (<6 hours) and improved temperature control.

Table 2: Synthetic Routes and Conditions

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Solvent | Methylene chloride | Toluene |

| Base | Triethylamine | Diisopropylethylamine |

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 70–75% | 85–90% |

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom undergoes facile substitution with nucleophiles such as methoxide or amines. For instance, reaction with sodium methoxide yields methyl 2-(4-methoxybenzenesulfonyl)acetate, while treatment with ammonia produces the corresponding sulfonamide .

Pharmaceutical Intermediates

A pivotal application lies in synthesizing statin derivatives. The patent details its use in preparing (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a precursor to cholesterol-lowering agents. The reaction sequence involves:

-

Sulfonylation of a dioxane intermediate with 4-bromobenzenesulfonyl chloride.

Material Science Applications

The compound’s sulfonyl group facilitates polymerization reactions, enabling the creation of sulfonated polymers with ion-exchange properties. Such materials are explored for fuel cell membranes and water purification systems .

| Hazard Class | Precautionary Measures |

|---|---|

| Skin Irritant | Wear nitrile gloves |

| Eye Irritant | Use safety goggles |

| Environmental | Avoid release to waterways |

Comparative Analysis with Related Compounds

Halogenated Sulfonyl Esters

Compared to chloro and fluoro analogs, the bromine substituent offers superior reactivity in Suzuki-Miyaura couplings due to enhanced polarizability. For example, methyl 2-(4-chlorobenzenesulfonyl)acetate exhibits a 40% lower reaction rate with phenylboronic acid under identical conditions .

Table 4: Reactivity Comparison

| Compound | Relative Reaction Rate (vs. Br) |

|---|---|

| Methyl 2-(4-bromobenzenesulfonyl)acetate | 1.00 |

| Methyl 2-(4-chlorobenzenesulfonyl)acetate | 0.60 |

| Methyl 2-(4-iodobenzenesulfonyl)acetate | 1.20 |

Future Research Directions

Catalytic Applications

Recent studies suggest potential as a ligand in palladium-catalyzed cross-couplings. Initial trials show 75% yield in Buchwald-Hartwig aminations, meriting further optimization .

Bioconjugation Chemistry

The sulfonyl group’s ability to modify proteins positions this compound as a candidate for antibody-drug conjugates. Pilot experiments demonstrate successful conjugation to lysine residues in bovine serum albumin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume